Asukamycin - 61116-33-4

Asukamycin

Catalog Number: EVT-260293
CAS Number: 61116-33-4
Molecular Formula: C31H34N2O7
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Asukamycin's biosynthesis involves a complex multi-step pathway within Streptomyces nodosus subsp. asukaensis [, , , , , , , , , ]. Key stages include:

  • Formation of Building Blocks: The biosynthesis involves the formation of four key building blocks: a 3-amino-4-hydroxybenzoic acid core, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety [, , , , ].

  • Assembly of Protoasukamycin: These building blocks are assembled to form the intermediate, protoasukamycin [, ]. The "upper" polyketide chain utilizes cyclohexanecarboxylic acid as a starter unit []. The "lower" polyketide chain is initiated by the unusual starter unit, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) []. A cyclized 5-aminolevulinic acid moiety contributes the 2-amino-3-hydroxycyclopent-2-enone (C5N) unit [, ].

  • Conversion to Asukamycin: Protoasukamycin undergoes a series of enzymatic modifications. AsuE1 and AsuE2 convert it to 4-hydroxyprotoasukamycin. AsuE3 then epoxidizes the molecule at the C5–C6 position, yielding the final product, asukamycin [].

Protoasukamycin

  • Compound Description: Protoasukamycin is a penultimate intermediate in the asukamycin biosynthetic pathway. It possesses the complete carbon skeleton of asukamycin but lacks the epoxy group on the quinol moiety. Studies have shown that protoasukamycin can be efficiently converted into asukamycin by Streptomyces nodosus subsp. asukaensis, indicating the late-stage epoxidation in the biosynthesis. []
  • Relevance: Protoasukamycin is a direct precursor to asukamycin, differing only by the presence of an epoxide group in asukamycin. This highlights the sequential nature of asukamycin biosynthesis, where the epoxyquinol moiety is formed after the assembly of the polyketide chains and the C5N unit. []

4-Hydroxyprotoasukamycin

  • Compound Description: 4-Hydroxyprotoasukamycin is another intermediate identified in the asukamycin biosynthetic pathway. It is formed from protoasukamycin through the action of the enzymes AsuE1 and AsuE2. This compound is then further modified by AsuE3 to yield the final asukamycin molecule. []
  • Relevance: 4-Hydroxyprotoasukamycin is a direct precursor of asukamycin, positioned one step before asukamycin in the biosynthetic pathway. It demonstrates the stepwise oxidation process that protoasukamycin undergoes to form the epoxyquinol moiety in asukamycin. []

3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)

  • Compound Description: 3-Amino-4-hydroxybenzoic acid is a key precursor utilized in the biosynthesis of asukamycin. It serves as the starter unit for the “lower” polyketide chain of the molecule. [] This unique starter unit is incorporated early in the biosynthesis and plays a crucial role in building the asukamycin framework. []
  • Relevance: 3,4-AHBA is a critical building block of asukamycin, forming the starting point for the assembly of its “lower” polyketide chain. This differentiates asukamycin from other polyketides that typically utilize simpler carboxylic acids as starters. []

Cyclohexanecarboxylic Acid

  • Compound Description: Cyclohexanecarboxylic acid serves as the starter unit for the “upper” polyketide chain in the asukamycin molecule. [] Interestingly, both the asukamycin “upper” chain polyketide synthase (PKS) and the branched-chain fatty acid synthase (FAS) in Streptomyces nodosus subsp. asukaensis exhibit flexibility in utilizing alicyclic carboxylic acids like cyclohexanecarboxylic acid. []
  • Relevance: Cyclohexanecarboxylic acid is directly incorporated into asukamycin as the initial unit of its “upper” polyketide chain. This highlights the shared substrate specificity between the PKS responsible for asukamycin biosynthesis and the FAS involved in fatty acid metabolism within the producing organism. []

Asukamycin A2-A7

  • Compound Description: Asukamycins A2-A7 represent a series of congeners of asukamycin, differing in the structure of their “upper” polyketide chains. These congeners arise due to the incorporation of various branched acyl-CoA starter units, derived from amino acids such as valine, leucine, and isoleucine. []
  • Relevance: Asukamycin A2-A7 exemplify the structural diversity achievable within the asukamycin family due to the promiscuity of the PKS system. The variations in the “upper” polyketide chain highlight the enzyme's ability to accommodate different starter units, ultimately leading to a range of asukamycin congeners. []

Asukamycin A-II, B-II, C-II, D-II, E-II

  • Compound Description: These five compounds are new type II manumycins that have been identified in cultures of Streptomyces nodosus subsp. asukaensis. These compounds contain a hydroxyquinol mC7N unit, which differs from the epoxyquinol mC7N unit found in the type I manumycins like asukamycin. []
  • Relevance: The discovery of these type II manumycins suggests that they are biosynthetically derived from the type I compounds, including asukamycin. This highlights the potential for enzymatic modifications to the core structure of asukamycin, leading to the production of related compounds with potentially distinct biological activities. []

[7’-13C]Asukamycin A

  • Compound Description: This is an isotopically labeled form of asukamycin A, where the carbon atom at the 7’ position is replaced with 13C. This compound was synthesized to track the metabolic fate of asukamycin A and understand its conversion to the type II manumycins. []
  • Relevance: The incorporation of [7’-13C]asukamycin A into asukamycin A-II confirms the biosynthetic relationship between the type I and type II manumycins. This experiment provides direct evidence that the hydroxyquinol-containing compounds can originate from the epoxyquinol-containing precursors like asukamycin. []

Manumycin

  • Compound Description: Manumycin is a structurally related antibiotic to asukamycin, both belonging to the manumycin family of natural products. They share a similar carbon framework, including the presence of a mC7N unit, but differ in the structure of their side chains and the oxidation state of the aromatic core. [, ]

Colabomycin E

  • Relevance: Colabomycin E's structural similarity to asukamycin, particularly in the shared mC7N unit and the overall architecture, suggests a close evolutionary relationship and potentially shared biosynthetic machinery for certain steps in their production. The variation in the lower polyketide chain length emphasizes the role of chain-length factors in dictating the structural diversity within the manumycin family, as exemplified by the difference between colabomycin E and asukamycin. []

U-56,407

  • Compound Description: U-56,407 is an antibiotic produced by Streptomyces hagronensis and exhibits structural similarity to asukamycin. Both compounds share a core structure with variations in the side chains. U-56,407 demonstrates potent in vitro activity against Gram-positive bacteria. [, ]
  • Relevance: The structural resemblance between U-56,407 and asukamycin suggests a potential for shared biosynthetic origins and possibly similar modes of action. Notably, both compounds exhibit activity against Gram-positive bacteria, highlighting their potential as antibacterial agents. [, ]
Synthesis Analysis

Methods and Technical Details

The biosynthesis of asukamycin involves several key gene sets identified as asuA through asuD. These genes encode enzymes that facilitate the formation and assembly of the compound's building blocks. Specifically, the polyketide synthase enzymes play a crucial role in synthesizing the polyketide chains that form part of the final structure.

  1. Fermentation: Streptomyces nodosus strains are cultured under specific conditions to promote spore production and metabolite accumulation. The fermentation process typically involves growing the bacteria in a seed medium followed by transfer to a production medium where asukamycin is synthesized.
  2. Extraction and Analysis: After fermentation, asukamycin is extracted using organic solvents like ethyl acetate. The crude extracts are then analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify asukamycin levels and characterize its metabolites.

The HPLC method involves using a reversed-phase column with specific solvent gradients to separate asukamycin from other metabolites, allowing for precise quantification based on peak areas compared to known standards.

Molecular Structure Analysis

Structure and Data

Asukamycin has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The core structure includes:

  • 3-Amino-4-hydroxybenzoic acid: A key component that serves as a building block.
  • Cyclohexane ring: Provides structural stability.
  • Polyketide chains: These chains are formed through the action of polyketide synthases and are crucial for the compound's activity.

The molecular formula for asukamycin is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 341.36 g/mol. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm its configuration.

Chemical Reactions Analysis

Reactions and Technical Details

The biosynthetic pathway of asukamycin involves several enzymatic reactions:

  1. Condensation Reactions: These reactions catalyzed by polyketide synthases involve the condensation of acyl-CoA precursors, leading to the elongation of the carbon backbone.
  2. Modification Reactions: Enzymes such as AsuE1, AsuE2, and AsuE3 perform modifications on protoasukamycin, converting it into 4-hydroxyprotoasukamycin and subsequently into asukamycin through epoxidation reactions.

These reactions are critical for forming the final product with its specific functional groups that impart biological activity.

Mechanism of Action

Process and Data

Asukamycin exhibits its antimicrobial effects primarily through interference with bacterial cell processes. It is believed to inhibit DNA synthesis or function by targeting specific enzymes involved in nucleic acid metabolism. Additionally, its structural components may disrupt membrane integrity or function in susceptible bacterial strains.

Research indicates that asukamycin can also induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy due to its ability to modulate cellular pathways involved in cell survival and proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Asukamycin is typically characterized by:

  • Appearance: A pale yellow solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but poorly soluble in water.
  • Melting Point: Data on melting point varies but is generally reported around 150-160 °C.
  • Stability: Asukamycin is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are critical for determining storage conditions and formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

Asukamycin has several promising applications:

  1. Antimicrobial Agent: Its primary application lies in combating bacterial infections, particularly those resistant to conventional antibiotics.
  2. Antitumor Activity: Preliminary studies suggest that asukamycin may be effective against various cancer cell lines, warranting further investigation into its potential as an anticancer drug.
  3. Biochemical Research: As a model compound for studying polyketide biosynthesis, it provides insights into microbial secondary metabolism and genetic engineering approaches aimed at enhancing antibiotic production.

Properties

CAS Number

61116-33-4

Product Name

Asukamycin

IUPAC Name

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1

InChI Key

SSHVAUUEPNULMP-JHWDTTIQSA-N

SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Solubility

Soluble in DMSO

Synonyms

AM 1042, AM1042, AM-1042, Asukamycin

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.